molecular formula C29H37N5O4S B2705281 3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-12-5

3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B2705281
CAS RN: 689770-12-5
M. Wt: 551.71
InChI Key: MQDZRZRAAGVCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H37N5O4S and its molecular weight is 551.71. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with structures incorporating elements such as piperazine and morpholine have shown promise in antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and demonstrated good or moderate activities against microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, a series of substituted sulfonamide and urea derivatives exhibited significant antiviral activity against avian paramyxovirus, highlighting the potential for antiviral drug development (Selvakumar et al., 2018).

Receptor Binding Affinity for Drug Development

The structural features of these compounds lend themselves to high receptor affinity, making them valuable in drug discovery, especially for targeting central nervous system (CNS) receptors. For instance, long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety displayed very high to moderate 5-HT(1A) receptor affinity, which could be leveraged in visualizing receptor overexpression in various medical conditions (Lacivita et al., 2009).

Heterocyclic Compound Synthesis

The versatility of these structural motifs is also evident in their use as precursors for synthesizing complex heterocyclic compounds. A convenient synthetic method led to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, expected to facilitate future pharmacological activity investigations (Zaki et al., 2017). Moreover, compounds with substituted morpholine and piperazine derivatives have been explored for their anticancer activity, underscoring the potential for developing novel anticancer drugs (Shi et al., 2016).

Mechanism of Action

properties

IUPAC Name

3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O4S/c1-37-24-9-6-22(7-10-24)31-13-15-33(16-14-31)27(35)5-3-2-4-12-34-28(36)25-21-23(32-17-19-38-20-18-32)8-11-26(25)30-29(34)39/h6-11,21,25H,2-5,12-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZXBTYFCTFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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